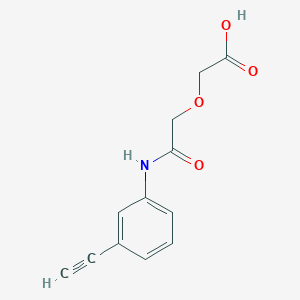
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloroacetyl group and a methoxyphenyl group attached to a piperazine ring, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride typically involves the following steps:
Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Chloroacetylation: The intermediate 4-(4-methoxyphenyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Research: It serves as a precursor for the development of new drugs with potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloroacetyl)-4-phenylpiperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-methylphenyl)piperazine hydrochloride
Comparison: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C13H18Cl2N2O2 |
|---|---|
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10H2,1H3;1H |
InChI-Schlüssel |
DYUYSUUZIRANQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)






![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)


